molecular formula C12H13ClO3 B6274526 methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate CAS No. 1955564-16-5

methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate

Cat. No. B6274526
CAS RN: 1955564-16-5
M. Wt: 240.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate is an organic compound belonging to the class of esters. It is a white, crystalline solid with a melting point of 95-98°C. This compound is used in a variety of laboratory experiments, as well as in the synthesis of other compounds. It is also known by its systematic name, methyl 2-chloroethoxybenzoate.

Scientific Research Applications

Methyl (methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It is also used as a solvent for the extraction of organic compounds. Additionally, this compound is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.

Mechanism of Action

Methyl (methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate works by forming a covalent bond with the target molecule. This bond is formed through a reaction between the chlorine atom of the compound and the targeted molecule. The bond formed is strong enough to prevent the targeted molecule from reacting with other molecules in the solution.
Biochemical and Physiological Effects
Methyl (methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, fungi, and viruses. Additionally, it has been found to have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

Methyl (methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. Additionally, it is a non-toxic compound and has a low volatility. However, it is important to note that this compound is highly flammable and should be handled with care.

Future Directions

In addition to its current uses, there are a number of potential future directions for the use of methyl (methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate. For example, it could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals or agrochemicals. Additionally, it could be used as a catalyst in the synthesis of polymers, or as a reagent in the synthesis of other organic compounds. Finally, it could be used as a solvent for the extraction of organic compounds from aqueous solutions.

Synthesis Methods

Methyl (methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate can be synthesized through a two-step process. The first step involves the reaction of 2-chloroethanol with benzoyl chloride in the presence of a base, such as sodium hydroxide, to form the corresponding benzoyl ester. The second step involves the esterification of the benzoyl ester with methyl propanoate to yield the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate involves the reaction of 2-chloroethanol with 4-bromophenylacetic acid to form 4-(2-chloroethoxy)phenylacetic acid. This intermediate is then reacted with methyl acrylate in the presence of a base to yield the final product.", "Starting Materials": [ "2-chloroethanol", "4-bromophenylacetic acid", "methyl acrylate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: 2-chloroethanol is reacted with 4-bromophenylacetic acid in the presence of a dehydrating agent (e.g. thionyl chloride) to form 4-(2-chloroethoxy)phenylacetic acid.", "Step 2: 4-(2-chloroethoxy)phenylacetic acid is then reacted with methyl acrylate in the presence of a base (e.g. sodium hydroxide) to yield the final product, methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate." ] }

CAS RN

1955564-16-5

Product Name

methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate

Molecular Formula

C12H13ClO3

Molecular Weight

240.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.